N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine dihydrochloride
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Overview
Description
N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2O. It is a derivative of oxazepane, a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine dihydrochloride typically involves the reaction of 1,4-oxazepane with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine: The non-dihydrochloride form of the compound.
1,4-Oxazepane: The parent compound without the dimethylamine group.
N,N-Dimethylamine: A simpler amine without the oxazepane ring.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the oxazepane ring and the dimethylamine group, making it valuable for various research and industrial applications.
Properties
CAS No. |
1609395-78-9 |
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Molecular Formula |
C8H19ClN2O |
Molecular Weight |
194.70 g/mol |
IUPAC Name |
N,N-dimethyl-1-(1,4-oxazepan-6-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H18N2O.ClH/c1-10(2)6-8-5-9-3-4-11-7-8;/h8-9H,3-7H2,1-2H3;1H |
InChI Key |
HGAKGPRIVMWLLR-UHFFFAOYSA-N |
SMILES |
CN(C)CC1CNCCOC1.Cl.Cl |
Canonical SMILES |
CN(C)CC1CNCCOC1.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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